molecular formula C10H20ClNO B13468076 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride CAS No. 2913278-24-5

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride

Cat. No.: B13468076
CAS No.: 2913278-24-5
M. Wt: 205.72 g/mol
InChI Key: IVDJCZNRWDUXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive spirocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azaspiro[56]dodecanehydrochloride typically involves the Prins cyclization reactionThe reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Industrial production of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of alternative catalysts or reaction conditions that are more scalable and cost-effective. detailed industrial production methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or azides.

Scientific Research Applications

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size.

    1-Oxa-8-azaspiro[4.5]decane: This compound also features a spirocyclic structure but with a smaller ring system.

Uniqueness

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro ring. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .

Properties

CAS No.

2913278-24-5

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

1-oxa-10-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h11H,1-9H2;1H

InChI Key

IVDJCZNRWDUXFS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.